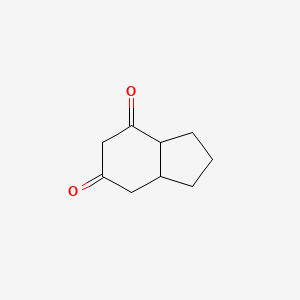

Tetrahydro-1H-indene-4,6(2H,5H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

116416-73-0 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1,2,3,3a,7,7a-hexahydroindene-4,6-dione |

InChI |

InChI=1S/C9H12O2/c10-7-4-6-2-1-3-8(6)9(11)5-7/h6,8H,1-5H2 |

InChI Key |

ZRUZXXSVTYADQV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC(=O)CC(=O)C2C1 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in Tetrahydro 1h Indene Dione Chemistry

Mechanistic Pathways of Key Cyclization, Annulation, and Rearrangement Reactions

The formation of the bicyclic framework of tetrahydro-1H-indene diones involves a variety of powerful synthetic strategies, primarily relying on cyclization and annulation reactions. These reactions construct the fused five- and six-membered rings that constitute the core of the molecule.

One of the prominent mechanistic pathways for the formation of five-membered rings, such as the cyclopentenone moiety in the indene (B144670) structure, is the Nazarov cyclization. researchgate.net This reaction involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone, leading to a cyclopentenyl cation, which is then quenched to form the final product. While not a direct synthesis of the specific dione (B5365651) , variants of this reaction are instrumental in creating the fundamental five-membered ring system found in indenes. researchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also central to the synthesis of the indene dione framework. A common strategy is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to build a six-membered ring. In the context of Tetrahydro-1H-indene-4,6(2H,5H)-dione, this could involve the reaction of a suitable methyl vinyl ketone equivalent with a cyclic 1,3-dicarbonyl compound.

Cascade reactions, also known as tandem or domino reactions, offer an efficient route by combining multiple bond-forming events in a single synthetic operation. For instance, a cascade process involving a Michael addition followed by an intramolecular oxa-Michael reaction can lead to the formation of fused heterocyclic systems. nih.gov Analogous carbon-based cascade reactions are employed for constructing the carbocyclic indene dione skeleton. These reactions often proceed through a sequence of conjugate addition and intramolecular cyclization steps. nih.govrsc.org

The table below summarizes key reaction types and their mechanistic relevance to the synthesis of the indene dione core.

| Reaction Type | Key Mechanistic Feature | Relevance to Indene Dione Synthesis |

| Nazarov Cyclization | Acid-catalyzed 4π-electrocyclization of a divinyl ketone. researchgate.net | Formation of the five-membered cyclopentenone ring. |

| Robinson Annulation | Michael addition followed by intramolecular aldol condensation. | Construction of the six-membered cyclohexanedione ring onto a precursor. |

| Cascade Reactions | Sequential reactions (e.g., Michael addition followed by cyclization) in one pot. nih.gov | Efficient, atom-economical assembly of the bicyclic dione framework. |

Investigation of Stereocontrol and Asymmetric Induction Mechanisms

Achieving stereochemical control is a significant challenge in the synthesis of substituted tetrahydro-1H-indene diones, particularly at the ring junction, which can exist in either a cis or trans configuration. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

A notable example is the enantioselective synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione, a closely related derivative. nih.gov This synthesis employs Meyers' bicyclic lactam methodology to introduce the quaternary stereocenter at the ring junction with high diastereoselectivity. nih.gov The mechanism involves the alkylation of a chiral bicyclic lactam, which directs the incoming electrophile (in this case, a precursor to the six-membered ring) to a specific face of the molecule. Subsequent reductive intramolecular alkylation and aldol condensation build the indene framework. nih.gov

The key steps in this asymmetric synthesis are outlined below:

Asymmetric Alkylation: A chiral bicyclic lactam is deprotonated to form a chiral enolate. This enolate reacts with an electrophile, and the steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high control.

Ring Formation: The appended side chain is then manipulated to undergo an intramolecular reaction, such as an aldol condensation, to form the second ring of the indene system. nih.gov

Auxiliary Cleavage: The chiral auxiliary is removed to yield the enantiomerically enriched indene dione derivative.

This approach demonstrates how a temporary chiral auxiliary can effectively control the absolute stereochemistry of the final product during the construction of the bicyclic system.

Reactivity Studies of Carbonyl Groups and Conjugated Systems within the Indene Dione Framework

The this compound structure contains two distinct carbonyl groups and a conjugated enone system, which dictate its chemical reactivity.

The α,β-unsaturated ketone (enone) moiety is a key feature. fiveable.me The conjugation of the carbon-carbon double bond with the carbonyl group delocalizes the electron density across the system. This delocalization makes the β-carbon electrophilic, rendering it susceptible to nucleophilic attack in what is known as a conjugate addition or 1,4-addition. libretexts.org This is in competition with the direct attack of a nucleophile at the carbonyl carbon (1,2-addition). libretexts.org

The choice between 1,2- and 1,4-addition is influenced by several factors, including the nature of the nucleophile. libretexts.org

Hard nucleophiles (e.g., Grignard reagents, organolithium compounds), which are highly reactive and have a high charge density, tend to favor the kinetically controlled and irreversible 1,2-addition to the carbonyl carbon. libretexts.org

Soft nucleophiles (e.g., Gilman cuprates, thiols, amines), which are less basic, favor the thermodynamically controlled and often reversible 1,4-conjugate addition. libretexts.org

The second carbonyl group at the 4-position is a saturated ketone. Its reactivity is generally typical of cyclic ketones, being susceptible to nucleophilic addition, reduction, and enolization. libretexts.orgvub.be However, its reactivity can be influenced by the steric environment of the bicyclic system. For instance, one carbonyl group may be more sterically hindered than the other, allowing for selective reactions. libretexts.org The presence of two carbonyl groups also allows for reactions like the Knoevenagel condensation at the active methylene (B1212753) position between them. nih.govmdpi.com

The table below compares the reactivity of the two carbonyl environments within the molecule.

| Functional Group | Position | Key Reactivity | Typical Reactions |

| α,β-Unsaturated Ketone (Enone) | C6-carbonyl and C7-C7a double bond | Susceptible to both 1,2- and 1,4-addition. libretexts.org | Michael Addition, Luche Reduction (selective 1,2-reduction). |

| Saturated Ketone | C4-carbonyl | Standard ketone reactivity. vub.beallstudiesjournal.com | Nucleophilic Addition, Reduction (e.g., with NaBH4), Wittig Reaction, Enolization/Enolate formation. |

Cyclization can slightly reduce the reactivity of enones compared to their acyclic counterparts. rsc.orgresearchgate.net

Role of Reactive Intermediates in Tetrahydro-1H-Indene Dione Formation and Transformation

The synthesis and subsequent reactions of tetrahydro-1H-indene dione proceed through various short-lived, high-energy reactive intermediates. Understanding these intermediates is crucial for elucidating reaction mechanisms and predicting product outcomes.

Enolates are among the most important intermediates in carbonyl chemistry. The protons on the carbons alpha to the carbonyl groups (positions 2, 5, and 7) are acidic and can be removed by a base to form enolate anions. The formation of an enolate from the dienone system can lead to intermediates that are key in methylation and other alkylation reactions. rsc.org These enolates are stabilized by resonance, with the negative charge delocalized onto the oxygen atom. They are powerful nucleophiles that can react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds.

In acid-catalyzed reactions, such as the Nazarov cyclization, cationic intermediates are prevalent. The protonation of a carbonyl oxygen can generate highly reactive species like vinyl-type dications, which drive the cyclization process to form the indene skeleton. researchgate.net

Other potential intermediates in the transformation of the indene dione framework include:

Radical intermediates: Under certain conditions, such as photoredox catalysis, radical species can be formed, leading to unique reaction pathways.

Dienone intermediates: In some synthetic routes, dienones are formed as precursor intermediates which then undergo further transformations to yield the final saturated or partially saturated indene structure. rsc.org

The study of these transient species often requires a combination of experimental techniques (such as trapping experiments and low-temperature spectroscopy) and computational chemistry to model their structures and energies.

Advanced Spectroscopic and Structural Characterization of Tetrahydro 1h Indene Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure and its stereochemistry can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the electronic environment and number of different types of protons and carbons in a molecule. In the analysis of indene (B144670) dione (B5365651) systems, such as the derivative (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione, specific chemical shifts are indicative of the protons and carbons within the bicyclic core.

The ¹H-NMR spectrum reveals signals corresponding to the methyl group, the various methylene (B1212753) (-CH₂) groups of the fused rings, and any protons adjacent to carbonyl or hydroxyl functionalities. The chemical shifts (δ) are influenced by the proximity of electronegative atoms (like oxygen) and the anisotropic effects of the carbonyl groups, which tend to deshield nearby protons, shifting their signals downfield.

Similarly, the ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atoms of the carbonyl groups (C=O) are particularly diagnostic, appearing significantly downfield (typically in the δ 190-220 ppm range) due to the strong deshielding effect of the double-bonded oxygen. The quaternary carbons and the methyl carbon also show characteristic chemical shifts.

Table 1: Representative ¹H-NMR and ¹³C-NMR Spectral Data Data based on known spectral information for indene dione derivatives like (3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione. nih.govnih.gov

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 0.9 - 1.5 | Methyl protons (-CH₃) |

| ¹H | 1.6 - 2.8 | Methylene protons (-CH₂) of the rings |

| ¹H | 2.5 - 3.5 | Protons alpha to carbonyl groups |

| ¹³C | 15 - 25 | Methyl carbon (-CH₃) |

| ¹³C | 25 - 50 | Methylene carbons (-CH₂) |

| ¹³C | 50 - 80 | Quaternary carbons and carbons bearing hydroxyl groups |

| ¹³C | 200 - 215 | Carbonyl carbons (C=O) |

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments establish their relationships. Techniques like COSY (Correlation Spectroscopy) are crucial for mapping the connectivity of protons within the spin system. nih.gov A cross-peak in a COSY spectrum indicates that two protons are coupled, typically on adjacent carbon atoms (³J-coupling). This allows for the tracing of the proton network throughout the fused ring system.

Heteronuclear correlation techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), link protons to the carbons they are attached to. HSQC correlates a proton signal directly to its attached carbon, while HMBC reveals longer-range couplings (typically 2-3 bonds), which is invaluable for identifying quaternary carbons and piecing together the complete molecular skeleton.

APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) spectra are used to differentiate between carbon types (CH₃, CH₂, CH, and quaternary C), providing further confirmation of the structure. nih.gov The Nuclear Overhauser Effect (nOe) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule, such as the cis- or trans-fusion of the rings.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation patterns, offers clues about the molecule's structure. For a compound like 1H-Indene-1,5(4H)-dione, hexahydro-3a-hydroxy-7a-methyl-, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (182.22 g/mol ). nih.gov

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions provide structural information. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements. Analysis of these fragments helps to confirm the presence of the dione functionality and the bicyclic ring structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula of a compound. nih.gov While a standard MS might give a molecular weight of 182, HRMS could provide a value like 182.0943. This exact mass corresponds to a unique elemental composition, in this case, C₁₀H₁₄O₃, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a tetrahydro-1H-indene dione would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. nist.govchemicalbook.com

For saturated cyclic ketones, this peak typically appears in the range of 1700-1725 cm⁻¹. The presence of two ketone groups in the molecule may lead to a broadened peak or two distinct peaks in this region, depending on their electronic coupling and environment. Other significant absorptions would include those for C-H stretching of the alkane framework (typically 2850-3000 cm⁻¹) and C-H bending vibrations (around 1350-1470 cm⁻¹). The absence of peaks for hydroxyl (-OH, broad band around 3200-3600 cm⁻¹) or alkene (=C-H, around 3000-3100 cm⁻¹) groups would confirm the saturated dione structure.

Table 2: Characteristic IR Absorption Frequencies for a Tetrahydro-1H-Indene Dione

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³ carbons) | 2850 - 3000 | Medium to Strong |

| C=O Stretch (ketone) | 1700 - 1725 | Strong, Sharp |

| C-H Bend (methylene) | 1450 - 1470 | Medium |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive proof by mapping the precise positions of atoms in a single crystal. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of stereocenters. mdpi.com

For a derivative of the tetrahydro-1H-indene family, such as (3aS, 4R, 7S, 7aR)-hexahydro-4, 7-methano-1H-isoindole-1, 3-(2H)-dione, single-crystal X-ray diffraction analysis reveals the exact conformation of the fused rings and the stereochemical relationships between all substituents. researchgate.net Crystallographic data allows for the direct visualization of the three-dimensional structure, confirming the cis- or trans-fusion of the rings and the orientation of substituents as either axial or equatorial.

Table 3: Illustrative Crystallographic Data for a Hexahydro-methano-isoindole Dione Derivative Data from the analysis of (3aS, 4R, 7S, 7aR)-hexahydro-4, 7-methano-1H-isoindole-1, 3-(2H)-dione. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.293 |

| b (Å) | 6.998 |

| c (Å) | 10.932 |

| β (°) | 104.175 |

| Volume (ų) | 837.6 |

| Z (molecules/unit cell) | 4 |

This crystallographic data provides the ultimate confirmation of the molecular structure deduced from spectroscopic analyses. mdpi.comresearchgate.net

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

The separation, isolation, and purity assessment of Tetrahydro-1H-indene-4,6(2H,5H)-dione and its derivatives are critically dependent on various chromatographic techniques. The selection of a specific method is contingent on the scale of the separation, the polarity of the target compound, and the nature of the impurities. Techniques such as Thin-Layer Chromatography (TLC), Gas-Liquid Chromatography (GLC), and Column Chromatography are routinely employed to achieve high levels of purity and to monitor the progress of chemical reactions.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective analytical technique for monitoring reaction progress, identifying compounds, and determining the purity of this compound. The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. ualberta.ca

The polarity of the compound relative to the mobile phase determines its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org For a compound like this compound, which possesses two ketone functional groups, a moderately polar character is expected. Therefore, a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is typically effective. wikipedia.org The ratio of these solvents can be adjusted to achieve an optimal Rf value, which is generally considered to be between 0.3 and 0.7 for good separation. ualberta.ca Visualization of the spots on the TLC plate can be achieved under UV light (if the compound is UV-active) or by using chemical staining agents. ucl.ac.uk

Table 1: Representative TLC Systems for Analysis of Bicyclic Diones

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Expected Rf Range for this compound |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3 v/v) | UV light (254 nm), Potassium Permanganate (B83412) stain | 0.3 - 0.5 |

| Silica Gel 60 F254 | Petroleum Ether:Ethyl Acetate (1:1 v/v) | UV light (254 nm), Phosphomolybdic Acid stain | 0.4 - 0.6 |

| Alumina | Dichloromethane:Methanol (95:5 v/v) | Iodine vapor | 0.5 - 0.7 |

Note: The Rf values presented are estimates based on the analysis of structurally similar compounds and may vary depending on specific experimental conditions.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While specific GLC methods for this compound are not extensively detailed in the available literature, the general principles for analyzing ketosteroids and other bicyclic ketones can be applied. In GLC, a gaseous mobile phase carries the vaporized sample through a column containing a liquid stationary phase coated on an inert solid support. drawellanalytical.com

The separation is based on the differential partitioning of the analytes between the gas and liquid phases, which is influenced by their boiling points and their interactions with the stationary phase. youtube.com For a compound with the molecular weight and functionality of this compound, a non-polar or moderately polar capillary column would likely be suitable. Common stationary phases for the analysis of ketones include polysiloxanes of varying polarity. Detection is typically achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), the latter providing structural information for unequivocal identification. researchgate.net The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter used for identification under a specific set of chromatographic conditions (e.g., column temperature, carrier gas flow rate). drawellanalytical.com

Table 2: Hypothetical GLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector Temperature | 300 °C |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These conditions are representative for the analysis of similar bicyclic ketones and would require optimization for the specific analysis of this compound.

Column Chromatography

Column chromatography is the most common method for the preparative scale purification and isolation of this compound from reaction mixtures. ucl.ac.uk This technique operates on the same principles as TLC but on a much larger scale, allowing for the separation of gram-level quantities of material. A glass column is packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. ucl.ac.uk The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.

Based on literature concerning the purification of analogous compounds, such as the Wieland-Miescher ketone, a common stationary phase is silica gel (40-63 µm particle size). ucl.ac.uk The mobile phase is often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to effectively separate the target compound from impurities. For instance, a mixture of hexane and ethyl acetate in a 10:1 ratio has been used to purify derivatives of tetrahydro-1H-indene. uni.edu Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 3: Typical Column Chromatography Parameters for Purification of Tetrahydro-1H-indene Diones

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting from 95:5 to 80:20) |

| Loading Method | Dry loading with silica gel or direct liquid loading |

| Fraction Collection | 10-20 mL fractions |

| Purity Assessment | Thin-Layer Chromatography (TLC) of collected fractions |

Computational and Theoretical Investigations of Tetrahydro 1h Indene Diones

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For derivatives of the tetrahydro-1H-indene framework, DFT calculations, often using the B3LYP functional with a 6-31G(d) or similar basis set, are employed to determine optimized molecular geometries and predict vibrational frequencies. nih.govresearchgate.net

The process begins with geometry optimization, where the computational algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. Once the equilibrium geometry is found, harmonic frequency calculations can be performed. These calculated frequencies correspond to the vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. researchgate.net For instance, in studies of 1H-indene-1,3(2H)-dione, a related compound, a good agreement between experimental and calculated vibrational modes has been observed, validating the accuracy of the computational model. researchgate.net Similarly, for brominated and epoxidized derivatives of tetrahydro-1H-indene, DFT has been used to analyze the stability of different stereoisomers and compare calculated spectroscopic data with experimental results. nih.gov

HOMO-LUMO Analysis and Related Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. For example, DFT calculations on 1H-indene-1,3(2H)-dione revealed a lower frontier orbital energy gap compared to its parent compound, 2,3-dihydro-1H-indene, indicating that the dione (B5365651) derivative is the more reactive molecule. researchgate.net From the HOMO and LUMO energy values, other quantum chemical parameters such as ionization potential, electron affinity, chemical potential, hardness, and electrophilicity can be calculated to further characterize the molecule's electronic behavior. researchgate.net

| Parameter | Definition | Formula |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | - |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | - |

| Energy Gap (ΔE) | Indicator of chemical reactivity and stability | ELUMO - EHOMO |

| Ionization Potential (I) | Energy required to remove an electron | -EHOMO |

| Electron Affinity (A) | Energy released when an electron is added | -ELUMO |

| Chemical Hardness (η) | Resistance to change in electron distribution | (I - A) / 2 |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | (I + A)2 / (8 * (I - A)) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Stabilization Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netnih.gov It translates the complex, delocalized molecular orbitals into localized Lewis-type structures, such as bonds and lone pairs. This approach is particularly useful for quantifying intramolecular stabilization arising from hyperconjugation—the interaction between filled (donor) and empty (acceptor) orbitals. researchgate.netrsc.org

Conformational Analysis and Molecular Dynamics Simulations of Tetrahydro-1H-Indene Dione Systems

The fused ring system of tetrahydro-1H-indene-4,6(2H,5H)-dione allows for multiple conformations, or spatial arrangements of its atoms. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. Computational methods can be used to calculate the total energies of different possible conformations, such as chair, boat, or twist conformations for the six-membered ring. nih.gov By comparing these energies, the most energetically favorable conformer can be identified. For example, in a study on stereoisomeric dibromodiacetate tetrahydroindene compounds, the total energies of various conformers were calculated to determine the most stable structures for each stereoisomer. nih.gov

Molecular dynamics (MD) simulations can further investigate the dynamic behavior of these systems. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, structural stability, and the interactions of the molecule with its environment, such as a solvent.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and most importantly, the high-energy transition states that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For reactions involving tetrahydro-1H-indene dione derivatives, computational methods can be used to model complex reaction sequences. For example, the transformation of dibromodiacetate derivatives of tetrahydroindene into diepoxides has been investigated computationally. nih.gov Such studies involve locating the transition state structures for each step of the proposed mechanism. The geometric and electronic properties of these transition states provide a detailed understanding of how bonds are broken and formed, helping to explain the observed product selectivity and stereochemistry. nih.gov

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional map that partitions the space in a crystal among the molecules, allowing for the analysis of intermolecular contacts.

By mapping properties like the normalized contact distance (d_norm) onto the surface, regions of significant intermolecular interactions are highlighted as red spots, indicating contacts shorter than the van der Waals radii. nih.govnih.gov A complementary two-dimensional fingerprint plot summarizes the types and relative contributions of different intermolecular contacts. For related cyclic compounds, Hirshfeld analyses typically show that H···H, O···H/H···O, and C···H/H···C contacts are the most significant, indicating that van der Waals forces and hydrogen bonds are the dominant forces in the crystal packing. nih.govnih.gov These studies are crucial for understanding the supramolecular architecture and physical properties of the solid material.

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 46.8% | Represents van der Waals interactions between hydrogen atoms. nih.gov |

| O···H/H···O | 23.5% | Corresponds to hydrogen bonding and other close oxygen-hydrogen contacts. nih.gov |

| C···H/H···C | 15.8% | Indicates interactions involving carbon and hydrogen atoms. nih.gov |

| C···C | - | Can indicate π-π stacking interactions between aromatic or unsaturated rings. |

Note: Data is representative of typical findings for organic molecules and is sourced from a study on a related benzodiazepine (B76468) derivative. nih.gov

In Silico Predictions for Chemical Reactivity and Selectivity in Indene (B144670) Dione Research

In silico methods provide predictive insights into the chemical reactivity and selectivity of molecules before they are synthesized or tested in the lab. nih.gov One common approach is the use of Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Red-colored regions indicate negative potential (sites for electrophilic attack), while blue regions indicate positive potential (sites for nucleophilic attack).

By analyzing the MEP map of a tetrahydro-1H-indene dione, researchers can predict where the molecule is most likely to react with different types of reagents. This information is critical for designing new synthetic routes and for understanding the molecule's potential biological interactions. nih.gov Computational tools can also be used to build Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structures with their biological activities, further guiding the design of new indene dione derivatives with desired properties. nih.govthinkindiaquarterly.org

Synthetic Utility and Applications of Tetrahydro 1h Indene Dione Frameworks

Role as Versatile Intermediates in Complex Organic Synthesis

The strategic placement of two ketone functionalities within the tetrahydro-1H-indene dione (B5365651) core makes it a highly versatile intermediate. These carbonyl groups can be selectively manipulated or can participate in a wide array of chemical reactions, allowing for the controlled introduction of new functional groups and stereocenters. The enantioselective synthesis of derivatives like (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione highlights its utility as a chiral building block. researchgate.netnih.gov The synthesis of this compound involves a sequence of reactions including methylation, ozonolysis, and ketal protection, demonstrating the scaffold's capacity to undergo diverse and selective transformations. nih.gov

The reactivity of the β-diketone system, or functionalities that can be derived from it, allows these intermediates to serve as precursors for more complex heterocyclic systems. For instance, the related indane-1,3-dione is a well-established starting material for synthesizing fused pyridine (B92270) rings, resulting in 4-azafluorenones, also known as indeno[1,2-b]pyridines. benthamscience.com This class of reactions showcases how the indene (B144670) dione framework can be elaborated into intricate polycyclic structures. benthamscience.com A convenient protocol for synthesizing 1-tosyl-2,3,4,5-tetrahydro-1H-indeno[1,2-b]pyridine has been established through a cascade cyclization and Friedel-Crafts reaction, further underscoring the utility of the tetrahydroindene core in building complex nitrogen-containing heterocycles. researchgate.net

Precursors for Natural Product Synthesis and Analog Development

Angularly substituted perhydrindanones, which are structurally related to tetrahydro-1H-indene diones, are valuable intermediates in the synthesis of natural products. nih.gov The asymmetric synthesis of (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione and its derivatives has been specifically identified as useful for this purpose. researchgate.netnih.gov The ability to construct such chiral molecules with high enantiomeric purity is critical for the total synthesis of complex natural products, where precise stereochemical control is paramount. The synthesis of a cis-fused angularly substituted perhydrindane dione, achieved through stereoselective catalytic hydrogenation, provides a key intermediate that demonstrates the applicability of these frameworks in natural product synthesis campaigns. nih.gov

Building Blocks for Pharmaceutical and Agro-chemical Intermediate Synthesis

The indene core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com Derivatives of the tetrahydro-1H-indene framework are integral to the synthesis of important pharmaceutical agents. A notable example is the use of the tetrahydro-1H-indeno[1,2-b]pyridine system in the creation of antidepressant agents. researchgate.net The versatility of the indene skeleton is further demonstrated by the development of dihydro-1H-indene derivatives as potent tubulin polymerization inhibitors for anticancer applications and 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as FGFR1 inhibitors. nih.govpensoft.net These examples highlight the value of the indene dione core as a foundational structure for discovering and developing new therapeutic agents. The broad spectrum of biological activities associated with indanone derivatives, including antiviral, anti-inflammatory, and anticancer properties, further motivates their use as building blocks in both pharmaceutical and agrochemical research. beilstein-journals.org

Derivatization Strategies for Expanding Chemical Space and Accessing Novel Scaffolds

The chemical reactivity of the tetrahydro-1H-indene dione framework allows for extensive derivatization, enabling chemists to expand chemical space and access novel molecular scaffolds. A variety of synthetic strategies can be employed to modify the core structure. These modifications can target the carbonyl groups, the alpha-positions, or the carbocyclic frame itself.

Key derivatization strategies include:

Selective Carbonyl Protection: One of the two carbonyl groups can be selectively protected, typically as a ketal, which allows for differential reactivity at the remaining ketone. nih.gov

Alkylation: The positions alpha to the carbonyl groups can be deprotonated and alkylated to introduce new substituents. For example, methylation has been achieved using LDA and methyl iodide. nih.gov

Condensation Reactions: The active methylene (B1212753) group in the related 1,3-dione systems readily undergoes Knoevenagel condensation with aldehydes or other electrophiles, a strategy that can be applied to introduce diverse functionalities. mdpi.comnih.gov

Halogenation: The indene skeleton can be halogenated, such as through bromination, to install reactive handles that can be used for subsequent cross-coupling reactions or other transformations. nih.gov

Diazo Transfer and Subsequent Reactions: The conversion of the active methylene group to a diazo group creates a highly versatile intermediate that can undergo various reactions, including cyclopropanations and insertions, to generate novel scaffolds. nih.gov

Oxidative Cleavage: Ozonolysis can be used to cleave double bonds within side chains attached to the indene core, providing a method to alter functionality. nih.gov

| Strategy | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Alkylation | LDA, MeI, THF, –78 °C | Introduction of a methyl group at the alpha-position. | nih.gov |

| Ketal Protection | Ethylene (B1197577) glycol, TsOH, Toluene | Selective protection of one ketone as an ethylene ketal. | nih.gov |

| Ozonolysis | O₃, CH₂Cl₂, –78 °C; then Me₂S | Oxidative cleavage of an exocyclic double bond to a ketone. | nih.gov |

| Bromination | NBS, LiClO₄, Acetic Acid | Addition of bromine atoms across the indene core. | nih.gov |

| Diazo Transfer | p-Toluenesulfonyl azide, base | Formation of a 2-diazo derivative from a 1,3-dione. | nih.gov |

Design and Synthesis of Novel Bicyclic and Spirocyclic Architectures Incorporating the Indene Dione Core

The tetrahydro-1H-indene dione core is an excellent platform for the construction of more complex ring systems, including novel bicyclic and spirocyclic architectures. The inherent functionality and rigid conformation of the starting dione facilitate the stereocontrolled formation of new rings.

Bicyclic and Fused Systems: The indene dione framework can be annulated to form polycyclic heterocyclic systems. As previously mentioned, multicomponent reactions starting from indane-1,3-dione are widely used to construct indeno[1,2-b]pyridine derivatives. benthamscience.com This strategy transforms the initial bicyclic core into a more complex tetracyclic structure with significant biological potential. The synthesis of the antidepressant hexahydroindenopyridine is another prime example of building a new heterocyclic ring onto the tetrahydroindene scaffold. researchgate.net

Spirocyclic Architectures: Spirocycles, compounds containing two rings connected by a single common atom, are of great interest in medicinal chemistry. The indene dione scaffold provides multiple pathways to spirocyclic structures.

It has been noted that the synthetic route towards (7aS)-7a-Methyl-4,5,7,7a-tetrahydro-1H-indene-2,6-dione could potentially lead to the formation of spirocyclic derivatives if the order of reagent addition is altered, highlighting an intrinsic reactivity pathway towards these architectures. nih.gov

In a related aromatic system, the decomposition of 2-diazo-1,3-indanedione in the presence of cyclohexene (B86901) results in the formation of (1R,6S)-spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione, demonstrating a clear synthetic route to spiro-fused indene diones via carbene cycloaddition.

| Architecture Type | Synthetic Approach | Example Product | Reference |

|---|---|---|---|

| Fused Polycyclic | Multicomponent reaction/cyclization | Indeno[1,2-b]pyridines | benthamscience.comresearchgate.net |

| Spirocyclic | Carbene cycloaddition from a diazo precursor | Spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione | |

| Spirocyclic | Rearrangement during alkylation | Potential spirocyclic byproducts | nih.gov |

Future Directions and Emerging Research Avenues for Tetrahydro 1h Indene Diones

Development of More Efficient, Sustainable, and Green Synthetic Routes for Indene (B144670) Diones

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, use of renewable resources, and development of energy-efficient processes. For tetrahydro-1H-indene diones, a key future direction lies in moving beyond traditional synthetic methods towards more sustainable alternatives.

Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Emerging research is expected to focus on the development of one-pot syntheses and domino reactions that can construct the complex indene dione (B5365651) core in a single, efficient operation. nih.gov The use of heterogeneous catalysts, which can be easily recovered and reused, is a promising avenue. For instance, magnetic nanocatalysts could offer a pathway to highly efficient and easily separable catalytic systems for the synthesis of indene derivatives. researchgate.net

Furthermore, the exploration of alternative energy sources such as microwave irradiation and sonocatalysis could lead to significantly reduced reaction times and improved energy efficiency. researchgate.net The use of greener solvent systems, such as water or bio-derived solvents, will also be a critical aspect of developing environmentally benign synthetic routes.

| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Potential Advantages |

| Catalysis | Homogeneous acid/base catalysts | Recoverable heterogeneous catalysts (e.g., zeolites, functionalized nanoparticles) | Ease of separation, reusability, reduced waste |

| Solvent | Volatile organic compounds (VOCs) | Water, supercritical CO₂, bio-solvents | Reduced environmental impact, improved safety |

| Energy Input | Conventional heating | Microwave irradiation, sonication | Faster reaction rates, lower energy consumption |

| Reaction Design | Multi-step synthesis | One-pot, tandem, or domino reactions | Increased atom economy, reduced purification steps |

Exploration of Novel Reactivity and Transformation Pathways of the Tetrahydro-1H-Indene Dione System

The dione functionality within the tetrahydro-1H-indene system presents a rich playground for exploring novel chemical transformations. The presence of two carbonyl groups and adjacent active methylene (B1212753) positions opens the door to a wide array of reactions. wikipedia.org Future research will likely focus on leveraging this reactivity to synthesize novel and complex molecular architectures.

One area of interest is the use of tetrahydro-1H-indene diones in multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and molecular diversity. The dione could serve as a versatile building block in MCRs to generate libraries of novel compounds for biological screening.

Furthermore, the exploration of cycloaddition reactions, such as [3+2] cycloadditions with azomethine ylides, could lead to the synthesis of novel spirocyclic systems containing the indene dione core. mdpi.comresearchgate.net These spiro compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The unique electronic properties of the dione system also make it a candidate for novel photochemical and electrochemical transformations.

Advanced Stereochemical Control and Diastereoselective Synthesis of Tetrahydro-1H-Indene Diones

The creation of specific stereoisomers is of paramount importance in the synthesis of biologically active molecules. For tetrahydro-1H-indene diones, which can possess multiple stereocenters, the development of methods for precise stereochemical control is a critical future research direction.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the synthesis of chiral indene diones is a promising avenue. mdpi.com Chiral catalysts can be employed to control the formation of specific enantiomers or diastereomers during key bond-forming steps. For instance, enantioselective Michael additions or aldol (B89426) reactions could be used to set the stereochemistry of substituents on the indene dione core.

Moreover, substrate-controlled diastereoselective reactions, where the existing stereochemistry of a starting material directs the stereochemical outcome of a subsequent reaction, will be important for the synthesis of complex, multi-chiral indene dione derivatives. The development of highly diastereoselective one-pot synthesis methods will be a significant step forward in accessing these complex structures efficiently. amanote.com

| Stereoselective Approach | Description | Potential Application to Indene Diones |

| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity. | Enantioselective synthesis of specific indene dione stereoisomers for pharmaceutical applications. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis of complex indene dione natural product analogues. |

| Substrate-Controlled Diastereoselection | Existing stereocenters on the substrate direct the stereochemical outcome of the reaction. | Diastereoselective functionalization of pre-existing chiral indene dione scaffolds. |

Integration with Machine Learning and Artificial Intelligence in Retrosynthetic Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis. chemcopilot.com For complex targets like substituted tetrahydro-1H-indene diones, these computational tools can significantly accelerate the discovery of novel and efficient synthetic routes. arxiv.orgrjptonline.org

Unexplored Applications in Materials Chemistry Precursors or Advanced Catalysis

While much of the focus on indene derivatives has been in the realm of medicinal chemistry, the unique electronic and structural features of tetrahydro-1H-indene diones suggest their potential for a range of applications in materials science and catalysis.

The dione functionality makes these compounds potential precursors for the synthesis of novel polymers. The carbonyl groups can undergo a variety of polymerization reactions, and the rigid indene core could impart desirable thermal and mechanical properties to the resulting materials. Indane-1,3-dione derivatives have been investigated for their use in photopolymerization, suggesting a similar potential for their tetrahydro counterparts. mdpi.comresearchgate.net

In the field of catalysis, the tetrahydro-1H-indene dione scaffold could be functionalized to create novel ligands for transition metal catalysts. The development of new catalysts based on abundant and inexpensive metals is a key goal of sustainable chemistry, and indene-based ligands could play a role in this endeavor. uva.nl The defined geometry of the indene framework could lead to catalysts with high selectivity for a variety of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.